molecular formula C8H6N2O4 B13305162 5-(5-Methylfuran-2-yl)-1,2,4-oxadiazole-3-carboxylic acid

5-(5-Methylfuran-2-yl)-1,2,4-oxadiazole-3-carboxylic acid

Cat. No.: B13305162
M. Wt: 194.14 g/mol
InChI Key: LFFJVIHRPWOAHL-UHFFFAOYSA-N
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Description

5-(5-Methylfuran-2-yl)-1,2,4-oxadiazole-3-carboxylic acid ( 1342487-91-5) is a chemical reagent for research use. This compound belongs to the 1,2,4-oxadiazole class of heterocycles, a scaffold recognized in medicinal chemistry for its diverse biological potential and role as a bioisostere for ester and amide functionalities . The 1,2,4-oxadiazole ring system is of significant interest in pharmaceutical research for its association with a broad spectrum of pharmacological activities. Derivatives have been investigated for potential applications as antidepressant , anti-inflammatory , anticancer, antiviral, antibacterial, and antifungal agents . The mechanism of action for 1,2,4-oxadiazole derivatives is often target-specific; for instance, some analogues demonstrate antidepressant-like effects potentially through interaction with the NMDA receptor complex and inhibition of the nitric oxide (NO)-cGMP pathway . Researchers value this compound as a versatile synthetic intermediate. It can be used in the development of novel bioactive molecules, leveraging common synthetic routes for 1,2,4-oxadiazoles such as cyclization reactions or condensations between amidoximes and carboxylic acid derivatives . The structural motif of this compound makes it a valuable building block for constructing more complex molecules in drug discovery programs. This product is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate precautions in a controlled laboratory setting.

Properties

Molecular Formula

C8H6N2O4

Molecular Weight

194.14 g/mol

IUPAC Name

5-(5-methylfuran-2-yl)-1,2,4-oxadiazole-3-carboxylic acid

InChI

InChI=1S/C8H6N2O4/c1-4-2-3-5(13-4)7-9-6(8(11)12)10-14-7/h2-3H,1H3,(H,11,12)

InChI Key

LFFJVIHRPWOAHL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(O1)C2=NC(=NO2)C(=O)O

Origin of Product

United States

Preparation Methods

Classical Cyclization of Amidoximes with Carboxylic Acids or Derivatives

A well-established method for preparing 1,2,4-oxadiazoles involves the reaction of amidoximes with carboxylic acids, esters, or acid chlorides under dehydrating conditions. The amidoxime is typically prepared from the corresponding nitrile precursor.

  • Step 1: Synthesis of amidoxime from 5-methylfuran-2-carbonitrile by reaction with hydroxylamine hydrochloride.
  • Step 2: Cyclodehydration of the amidoxime with a carboxylic acid derivative (e.g., 3-carboxylic acid or its activated form) to form the 1,2,4-oxadiazole ring.

This method requires careful control of reaction conditions such as temperature, solvent, and dehydrating agent (e.g., phosphorus oxychloride, carbodiimides) to ensure ring closure and avoid side reactions.

One-Pot Synthesis Using Functionalized Isocyanides and Carboxylic Acids

Recent advances have introduced one-pot synthetic strategies that streamline access to 1,3,4-oxadiazoles, which can be adapted for 1,2,4-oxadiazoles with appropriate modifications. According to Matheau-Raven and Dixon (2022), a one-pot synthesis strategy involves:

  • Reacting carboxylic acids with N-isocyaniminotriphenylphosphorane (NIITP) to form oxadiazole intermediates.
  • Followed by copper-catalyzed C–H functionalization or arylation to introduce substituents.

Though their work primarily focuses on 1,3,4-oxadiazoles, the approach demonstrates the potential for efficient synthesis of substituted oxadiazoles from readily available carboxylic acids, which could be adapted to 1,2,4-oxadiazole systems with heteroaryl substituents such as 5-methylfuran.

Detailed Preparation Protocol (Hypothetical Based on Literature)

Step Reagents and Conditions Purpose Notes
1 5-Methylfuran-2-carbonitrile + hydroxylamine hydrochloride, base (e.g., NaOH), ethanol, reflux Amidoxime formation Typically 4-6 hours; monitored by TLC
2 Amidoxime + 3-carboxylic acid chloride or activated ester + dehydrating agent (e.g., POCl3), solvent (e.g., dichloromethane), reflux Cyclodehydration to 1,2,4-oxadiazole Reaction time 3-8 hours; temperature control critical
3 Purification by recrystallization or column chromatography Isolation of pure 5-(5-Methylfuran-2-yl)-1,2,4-oxadiazole-3-carboxylic acid Confirmed by NMR, IR, MS

Solubility and Formulation Data

From GLP Bio (2023), the compound 5-Methyl-1,2,4-oxadiazole-3-carboxylic acid (a close analog) has documented solubility and formulation parameters useful for handling and further biological testing:

Stock Solution Preparation 1 mg 5 mg 10 mg
1 mM solution volume (mL) 7.807 39.0351 78.0701
5 mM solution volume (mL) 1.5614 7.807 15.614
10 mM solution volume (mL) 0.7807 3.9035 7.807

In vivo formulation involves dissolving the compound in DMSO followed by dilution with PEG300, Tween 80, and water or corn oil to ensure clarity and stability.

Research Findings and Optimization

  • The one-pot method reported by Matheau-Raven et al. (2022) significantly reduces the number of steps required to synthesize substituted oxadiazoles, improving yields and operational simplicity.
  • Optimization of reaction temperature (up to 80 °C) and solvent choice (e.g., 1,4-dioxane) enhances conversion rates.
  • Copper(I) iodide with 1,10-phenanthroline as a ligand provides efficient catalysis for post-oxadiazole arylation.
  • The method tolerates a wide range of substituents, including heteroaryl groups like furan, which supports the feasibility of synthesizing 5-(5-Methylfuran-2-yl)-1,2,4-oxadiazole derivatives.

Summary Table of Key Preparation Parameters

Parameter Classical Amidoxime Cyclization One-Pot NIITP Method
Starting Materials Amidoxime + Acid derivative Carboxylic acid + NIITP + Aryl iodide
Reaction Time Several hours per step ~3 hours (oxadiazole formation) + arylation
Catalyst Dehydrating agents (POCl3, carbodiimides) Copper(I) iodide/phenanthroline
Temperature Reflux conditions 50-80 °C
Yield Moderate to good (50-80%) Good to excellent (60-85%)
Substrate Scope Limited by amidoxime availability Broad, including heteroaryl acids
Advantages Established, straightforward One-pot, fewer steps, flexible

Chemical Reactions Analysis

Types of Reactions

5-(5-Methylfuran-2-yl)-1,2,4-oxadiazole-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The oxadiazole ring can be reduced under specific conditions.

    Substitution: The carboxylic acid group can participate in esterification and amidation reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Reagents like alcohols and amines are used for esterification and amidation, respectively.

Major Products

    Oxidation: Furanones.

    Reduction: Reduced oxadiazole derivatives.

    Substitution: Esters and amides of the carboxylic acid group.

Scientific Research Applications

5-(5-Methylfuran-2-yl)-1,2,4-oxadiazole-3-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 5-(5-Methylfuran-2-yl)-1,2,4-oxadiazole-3-carboxylic acid is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, leading to its observed biological effects. The exact pathways involved in these interactions are still under investigation.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key analogs of 1,2,4-oxadiazole-3-carboxylic acid derivatives, highlighting structural variations, synthesis routes, and biological relevance:

Compound Name Substituent (Position 5) Molecular Weight Key Properties/Applications Synthesis Method (Reference)
5-(2-Ethoxyphenyl)-1,2,4-oxadiazole-3-carboxylic acid 2-Ethoxyphenyl 235.1 Intermediate in covalent inhibitor synthesis for viral targets (e.g., Chikungunya P2 cysteine protease). Ester hydrolysis of ethyl oxadiazole carboxylate .
5-(4-Methoxyphenyl)-1,2,4-oxadiazole-3-carboxylic acid 4-Methoxyphenyl 220.05 Noted for metabolic stability; potential precursor for drug discovery. Not explicitly detailed; likely similar ester hydrolysis .
5-(3-Cyanophenyl)-1,2,4-oxadiazole-3-carboxylic acid 3-Cyanophenyl 215.16 High electrophilicity due to cyano group; used in covalent drug design. Condensation/hydrolysis of nitrile precursors .
5-(1H-Pyrazol-3-yl)-1,2,4-oxadiazole-3-carboxylic acid 1H-Pyrazol-3-yl 180.12 Dual heterocyclic system; explored in kinase inhibition studies. Cyclization of amidoximes with carboxylic acids .
Target compound : 5-(5-Methylfuran-2-yl)-1,2,4-oxadiazole-3-carboxylic acid 5-Methylfuran-2-yl ~223.18 (calc.) Predicted enhanced solubility due to furan oxygen; potential antimicrobial/anticancer applications. Likely via cyclization of amidoxime with methylfuran carbonyl precursor .

Structural and Functional Insights:

Substituent Effects: Electron-Donating Groups (e.g., 5-methylfuran, methoxyphenyl): Enhance aromatic π-stacking and solubility. The methylfuran group may improve membrane permeability compared to purely phenyl-based analogs . Electron-Withdrawing Groups (e.g., cyano): Increase electrophilicity, favoring covalent interactions with biological targets (e.g., cysteine proteases) .

Synthetic Routes :

  • Most analogs are synthesized via ester hydrolysis of preformed oxadiazole carboxylates (e.g., ethyl esters) under basic conditions (e.g., KOH/EtOH) .
  • Substituent introduction typically occurs during cyclization steps, such as Biginelli-like reactions for fused heterocycles .

Biological Relevance: Oxadiazole derivatives exhibit DNA gyrase inhibition (e.g., 5-aryl analogs with IC₅₀ values ~1.2 µM against E. coli ).

Biological Activity

5-(5-Methylfuran-2-yl)-1,2,4-oxadiazole-3-carboxylic acid (CAS: 1342487-91-5) is a compound that has gained attention in medicinal chemistry due to its potential biological activities. This article explores its biological properties, including anticancer, anti-inflammatory, and antimicrobial effects, supported by relevant research findings.

  • Molecular Formula : C₈H₆N₂O₄
  • Molecular Weight : 194.14 g/mol
  • Purity : Min. 95% .

Overview of Biological Activities

The 1,2,4-oxadiazole moiety is known for its diverse biological activities. Compounds containing this structure have been reported to exhibit various pharmacological effects, including:

  • Anticancer Activity : Many derivatives of 1,2,4-oxadiazoles have shown significant cytotoxic effects against various cancer cell lines.
  • Anti-inflammatory Effects : Some studies indicate that these compounds can inhibit inflammatory pathways.
  • Antimicrobial Properties : The oxadiazole derivatives have demonstrated activity against a range of pathogens.

Anticancer Activity

Recent studies have highlighted the anticancer potential of oxadiazole derivatives. For instance, a series of compounds incorporating the oxadiazole framework were evaluated for their cytotoxicity against multiple cancer cell lines. Notably:

CompoundCell Line TestedIC₅₀ (µM)
Compound 1HeLa (cervical cancer)92.4
Compound 2OVXF 899 (ovarian cancer)2.76
Compound 3PXF 1752 (pleural mesothelioma)9.27

These results indicate that modifications to the oxadiazole structure can enhance anticancer activity significantly .

Anti-inflammatory and Antimicrobial Activities

The anti-inflammatory properties of oxadiazole derivatives are also noteworthy. Research has shown that certain compounds can inhibit cyclooxygenases (COX-1 and COX-2), key enzymes involved in inflammation . Additionally, some derivatives have exhibited antimicrobial activity against both Gram-positive and Gram-negative bacteria.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of oxadiazole derivatives. Modifications at various positions on the oxadiazole ring can lead to enhanced potency and selectivity for specific biological targets. For example:

  • Substituents on the furan ring can influence the compound's lipophilicity and interaction with cellular targets.
  • The introduction of different functional groups has been shown to improve selectivity against specific cancer cell lines .

Case Studies

  • Cytotoxicity Against Cancer Cell Lines :
    A study evaluated a series of novel 1,2,4-oxadiazole derivatives against a panel of human cancer cell lines. The results indicated that some compounds exhibited IC₅₀ values in the low micromolar range, demonstrating significant potential as anticancer agents .
  • Anti-inflammatory Activity :
    Another investigation focused on the anti-inflammatory effects of selected oxadiazole derivatives. The study found that certain compounds effectively reduced inflammatory markers in vitro, suggesting their potential as therapeutic agents for inflammatory diseases .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 5-(5-Methylfuran-2-yl)-1,2,4-oxadiazole-3-carboxylic acid, and how can purity be optimized?

  • Methodological Answer : The compound can be synthesized via cyclization of furan-2-carboxylic acid hydrazide derivatives. A typical approach involves reacting the hydrazide with a nitrile source under acidic conditions to form the 1,2,4-oxadiazole ring. For example, furan-2-carbohydrazide derivatives have been cyclized using reagents like cyanogen bromide (BrCN) or trichloromethyl chloroformate (TCF) to yield oxadiazoles . Purification via recrystallization (e.g., using ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane gradients) is critical to achieve >95% purity. Monitoring reaction progress with TLC (Rf ~0.3–0.5 in ethyl acetate) and confirming purity via HPLC (C18 column, acetonitrile/water mobile phase) is advised.

Q. How should researchers characterize the structural identity of this compound?

  • Methodological Answer : Use a combination of spectroscopic and crystallographic techniques:

  • NMR : 1^1H and 13^13C NMR to confirm substituent positions (e.g., methyl group on furan at δ ~2.3 ppm for 1^1H; oxadiazole carbonyl at ~165–170 ppm for 13^13C).
  • IR : Stretching vibrations for oxadiazole (C=N at ~1600 cm1^{-1}) and carboxylic acid (O-H at ~2500–3300 cm1^{-1}, C=O at ~1700 cm1^{-1}).
  • X-ray crystallography : Single-crystal diffraction (e.g., Mo-Kα radiation) can resolve bond lengths and angles, as demonstrated for related oxadiazole-carboxylic acid derivatives (e.g., C–C bond precision of ±0.003 Å) .

Advanced Research Questions

Q. What strategies are effective for analyzing structure-activity relationships (SAR) of derivatives of this compound?

  • Methodological Answer :

  • Substituent variation : Modify the furan methyl group (e.g., replace with halogen, alkyl chains) or the oxadiazole carboxylic acid (e.g., esterification, amidation). For example, methyl ester derivatives (e.g., methyl 3-phenyl-1,2,4-oxadiazole-5-carboxylate) can be synthesized to assess lipophilicity effects .
  • Biological assays : Test modified derivatives in enzyme inhibition (e.g., kinase or protease assays) or cytotoxicity screens (e.g., MTT assay against cancer cell lines). Compare IC50_{50} values to correlate substituent effects with activity .

Q. How can crystallographic data resolve discrepancies in proposed molecular conformations?

  • Methodological Answer : Single-crystal X-ray diffraction can clarify ambiguities in tautomeric forms or regiochemistry. For example, in related oxadiazole-carboxylic acids, crystallography confirmed the planar arrangement of the oxadiazole ring and hydrogen-bonding interactions between carboxylic acid groups (O–H···N/O distances ~2.6–2.8 Å). Such data can validate computational models (e.g., DFT calculations) and correct misinterpretations from NMR/IR alone .

Q. What experimental designs are suitable for probing the compound’s stability under physiological conditions?

  • Methodological Answer :

  • pH-dependent stability : Incubate the compound in buffers (pH 1–10) at 37°C and monitor degradation via HPLC over 24–72 hours.
  • Metabolic stability : Use liver microsome assays (human or rodent) with NADPH cofactors to assess cytochrome P450-mediated breakdown.
  • Thermal stability : Thermogravimetric analysis (TGA) can determine decomposition temperatures, while differential scanning calorimetry (DSC) identifies phase transitions .

Data Contradictions and Resolution

Q. How should conflicting spectroscopic data (e.g., NMR shifts) be addressed?

  • Methodological Answer : Cross-validate with high-resolution mass spectrometry (HRMS) to confirm molecular formula. For ambiguous NMR signals (e.g., overlapping peaks), use 2D techniques like 1^1H-13^13C HSQC or COSY to resolve spin-spin couplings. If discrepancies persist, compare with literature data for structurally analogous compounds (e.g., 5-[(2,4-dichlorophenoxy)methyl]furan-2-carboxylic acid, where substituent effects on chemical shifts are well-documented) .

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